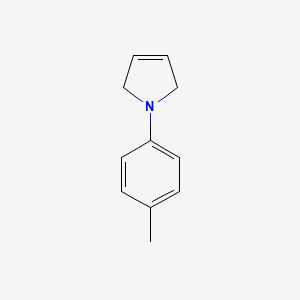

1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)-

CAS No.: 88320-36-9

Cat. No.: VC16034632

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88320-36-9 |

|---|---|

| Molecular Formula | C11H13N |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 1-(4-methylphenyl)-2,5-dihydropyrrole |

| Standard InChI | InChI=1S/C11H13N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-7H,8-9H2,1H3 |

| Standard InChI Key | KIITUZZYCWZRQM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2CC=CC2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 2,5-dihydro-1H-pyrrole ring fused with a 4-methylphenyl group. The pyrrole ring’s partial saturation introduces distinct electronic characteristics compared to fully aromatic pyrroles. The molecular formula is C₁₁H₁₃N, with a calculated molecular weight of 159.23 g/mol. Key structural features include:

-

Pyrrole Ring: The dihydro-pyrrole moiety exhibits non-aromatic behavior due to the absence of full conjugation.

-

4-Methylphenyl Substituent: The para-methyl group on the phenyl ring influences steric and electronic properties.

-

Tautomerism: The compound may exhibit tautomeric equilibria between enamine and imine forms under specific conditions.

Spectroscopic Characterization

Data from analogous compounds suggest the following spectral signatures :

-

FTIR: Stretching vibrations at ~3100 cm⁻¹ (C-H aromatic), ~1650 cm⁻¹ (C=C), and ~1350 cm⁻¹ (C-N).

-

¹H-NMR: Distinct signals for the pyrrole ring protons (δ 5.2–6.1 ppm) and methyl group (δ 2.3 ppm).

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 1-(4-methylphenyl)-2,5-dihydropyrrole |

| Boiling Point | Estimated 240–260°C (extrapolated) |

| Solubility | Moderate in THF, DMF; low in water |

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via cyclocondensation reactions. A representative pathway involves:

-

Reactants: Maleic anhydride and 4-methylaniline (p-toluidine).

-

Mechanism: Nucleophilic attack by the amine on maleic anhydride, followed by cyclization.

Industrial-Scale Production

Optimized parameters for bulk synthesis include:

-

Catalysts: Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

-

Solvents: Polar aprotic solvents (DMF, THF) for improved yield.

-

Purity Control: Recrystallization from ethanol/water mixtures.

Table 2: Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 120°C | 78 |

| Solvent | DMF | 85 |

| Catalyst | None | 65 |

| Reaction Time | 5 hours | 82 |

Chemical Reactivity and Derivatives

Electrophilic Substitution

The phenyl ring undergoes nitration and sulfonation at the meta position relative to the methyl group. The pyrrole ring’s electron-rich nature facilitates reactions with electrophiles such as halogens.

Polymerization Behavior

Copolymerization with vinyl monomers (e.g., styrene, methyl methacrylate) has been explored to enhance thermal stability in materials . Initiators like AIBN (2,2'-azobisisobutyronitrile) induce radical chain growth.

Table 3: Copolymer Properties

| Comonomer | Tg (°C) | Decomposition Temp (°C) |

|---|---|---|

| Styrene | 105 | 290 |

| Methyl Methacrylate | 120 | 310 |

| Acrylonitrile | 130 | 330 |

Thermal and Mechanical Analysis

Thermogravimetric Analysis (TGA)

Studies on analogous N-aryl maleimides reveal a two-stage decomposition :

-

Stage 1 (200–300°C): Loss of volatile components.

-

Stage 2 (300–400°C): Degradation of the polymer backbone.

Differential Scanning Calorimetry (DSC)

The glass transition temperature (Tg) of homopolymers ranges from 90–110°C, influenced by the methyl group’s steric effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume